1-(3-Amino-2-pyridinyl)-3-pyrrolidinol
Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry may be used.Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and stability. It may also include mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Properties and Purification
3-Amino-5-(4-pyridinyl)-1,2-dihydro-pyrid-2-one, a compound related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, has been studied for its physicochemical properties, including UV, NMR, and MS profiles. It's noted for its amphoteric nature, forming crystalline salts, and is sensitive to hypochlorite or air oxidation. A purification procedure capable of reducing impurities like byproducts to only 0.1% has been developed (Niedrich et al., 1986).
Synthesis and Structure Analysis
The synthesis of compounds closely related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, involving similar pyridinyl and pyrrolidinyl components, has been widely explored. For example, silver complexes with 2-amino-3-methylpyridine have been synthesized and characterized, showing significant antimicrobial activity against various bacteria and yeasts, and displaying interactions with DNA (Abu-Youssef et al., 2010).
Biological Activity and Applications
The related chemical structures have been investigated for their biological activity. For instance, quinolone antibacterials with similar pyrrolidinyl side chains showed high in vitro and in vivo antibacterial activity and DNA-gyrase inhibition (Laborde et al., 1993). Pyrrolidine derivatives have also been synthesized and evaluated for their potential as dipeptide analogues, with applications in molecular design and therapeutics (Hosseini et al., 2006).
Synthesis of Derivatives and Medicinal Molecules
The synthesis of pyrrolidin-2-ones and their derivatives has been studied due to their presence in many natural products and biologically active molecules. These compounds are significant in pharmacy for their flexibility in introducing various substituents, leading to new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound.
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properties
IUPAC Name |
1-(3-aminopyridin-2-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQHNQISKYGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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